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AZD4144 Bioavailability: Technical Support
Center
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential impact of food and the proton

pump inhibitor, omeprazole, on the bioavailability of AZD4144. The information is curated for

researchers and drug development professionals to anticipate and troubleshoot potential

issues during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the potential impact of food on the bioavailability of AZD4144?

A1: The effect of food on the bioavailability of an orally administered drug can be complex,

leading to an increase, decrease, or delay in absorption. For AZD4144, a clinical trial

(NCT06948006) was conducted to specifically assess the impact of food on its

pharmacokinetics, however, the quantitative results of this study are not yet publicly available.

[1][2]

Generally, food can influence drug absorption through various mechanisms:

Delayed Gastric Emptying: Food, particularly high-fat meals, can delay the emptying of the

stomach, which can, in turn, delay the time it takes for a drug to reach the small intestine,
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where most absorption occurs.

Changes in Gastrointestinal (GI) pH: Food can temporarily increase the pH of the stomach.

This can affect the dissolution and stability of pH-sensitive drugs.

Stimulation of Bile Flow: Fatty foods stimulate the release of bile, which can enhance the

solubilization and absorption of poorly water-soluble, lipophilic drugs. Preclinical data

indicates that AZD4144 has a Log D of 2.67, suggesting it is a lipophilic compound that

could be influenced by this mechanism.[3]

Direct Interaction: Components of food can directly bind to a drug, preventing its absorption.

Q2: How might omeprazole affect the bioavailability of AZD4144?

A2: Omeprazole is a proton pump inhibitor (PPI) that significantly reduces gastric acid

secretion, leading to a sustained increase in gastric pH. This alteration in pH can impact the

bioavailability of co-administered drugs, particularly those with pH-dependent solubility. A

clinical trial (NCT06948006) has investigated the effect of omeprazole on AZD4144
pharmacokinetics, but the results have not been publicly released.[1][2]

The potential effects of omeprazole on AZD4144 could be:

Altered Dissolution: For a drug that is a weak base, a higher gastric pH (as induced by

omeprazole) can lead to lower solubility and dissolution in the stomach, potentially reducing

the overall absorption. Conversely, for a weakly acidic drug, a higher gastric pH might

enhance dissolution. The chemical properties of AZD4144 will determine its behavior in this

regard.

Altered Drug Stability: Some drugs are unstable in a higher pH environment, and an increase

in gastric pH could lead to degradation before the drug can be absorbed.

Q3: Where can I find the specific data from the clinical trial on AZD4144's food and omeprazole

effects (NCT06948006)?

A3: The clinical trial NCT06948006, titled "An Open-label, Randomised, 2-arm, 3-period, 6-

treatment Single-dose, Crossover Study Comparing the Pharmacokinetics of 2 Different

Formulations of AZD4144, and Effect of Food and Omeprazole on the Pharmacokinetics of

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15614689?utm_src=pdf-body
https://www.bioworld.com/articles/712334-discovery-of-azd-4144-a-potent-direct-and-selective-nlpr3-inflammasome-inhibitor?v=preview
https://www.benchchem.com/product/b15614689?utm_src=pdf-body
https://www.benchchem.com/product/b15614689?utm_src=pdf-body
https://www.tipranks.com/news/company-announcements/astrazenecas-azd4144-study-completion-key-insights-for-investors
https://www.astrazenecaclinicaltrials.com/study/D9441C00003/
https://www.benchchem.com/product/b15614689?utm_src=pdf-body
https://www.benchchem.com/product/b15614689?utm_src=pdf-body
https://www.benchchem.com/product/b15614689?utm_src=pdf-body
https://www.benchchem.com/product/b15614689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AZD4144 in Healthy Participants," is listed as completed.[1][2] However, the results are not yet

available in public databases or scientific literature. Researchers are advised to monitor clinical

trial registries and scientific publications for future updates from the study sponsor,

AstraZeneca.[1]

Troubleshooting Guide
Issue: I am observing high variability in my in-vivo experimental results with orally administered

AZD4144.

Potential Cause & Troubleshooting Steps:

Inconsistent Feeding Status: The prandial state of the animals can significantly influence

drug absorption.

Recommendation: Standardize the feeding schedule for all experimental animals. For

example, ensure all animals are fasted for a consistent period (e.g., overnight) before

dosing. If the drug is to be administered with food, ensure the type and amount of food are

consistent across all subjects.

Variable Gastric pH: The baseline gastric pH can vary between individual animals.

Recommendation: While direct measurement of gastric pH can be invasive, consider the

use of agents that control gastric pH if this is a critical variable for your study. However, be

aware that these agents themselves can introduce drug-drug interactions.

Issue: My experimental results show lower than expected bioavailability for AZD4144.

Potential Cause & Troubleshooting Steps:

Negative Food Effect: It is possible that food negatively impacts the absorption of AZD4144.

Recommendation: Conduct a pilot study comparing the pharmacokinetics of AZD4144 in

fasted versus fed states in your animal model. This will help to determine if a negative food

effect is present.

pH-Dependent Low Solubility: If AZD4144 is a weak base, its solubility may be significantly

reduced in the higher pH of the intestine, leading to poor absorption.
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Recommendation: Review the physicochemical properties of AZD4144. In-vitro dissolution

studies at different pH levels (simulating gastric and intestinal fluids) can provide insights

into its solubility profile.

Illustrative Data Presentation
Disclaimer:The following tables present hypothetical data to illustrate how the results of a food

and omeprazole interaction study might be summarized. The actual data for AZD4144 from

clinical trial NCT06948006 is not publicly available.

Table 1: Illustrative Pharmacokinetic Parameters of AZD4144 Under Fed and Fasted

Conditions.

Parameter AZD4144 (Fasted)
AZD4144 (Fed -
High-Fat Meal)

Geometric Mean
Ratio (Fed/Fasted)
[90% CI]

Cmax (ng/mL) 150 120 0.80 [0.70 - 0.91]

AUC0-t (ng*h/mL) 1200 1150 0.96 [0.88 - 1.05]

Tmax (h) 1.5 3.0 N/A

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time

curve from time zero to the last measurable concentration; Tmax: Time to reach maximum

plasma concentration; CI: Confidence Interval.

Table 2: Illustrative Pharmacokinetic Parameters of AZD4144 with and without Omeprazole Co-

administration.
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Parameter AZD4144 (Alone)
AZD4144 +
Omeprazole

Geometric Mean
Ratio
(+Omeprazole/Alon
e) [90% CI]

Cmax (ng/mL) 150 105 0.70 [0.61 - 0.80]

AUC0-t (ng*h/mL) 1200 900 0.75 [0.68 - 0.83]

Tmax (h) 1.5 2.0 N/A

Experimental Protocols
Protocol: Food Effect Bioavailability Study (Based on typical design)

Study Design: A randomized, open-label, two-period, two-sequence crossover study.

Subjects: Healthy adult volunteers.

Treatment Arms:

Treatment A: Single oral dose of AZD4144 administered after an overnight fast of at least

10 hours.

Treatment B: Single oral dose of AZD4144 administered shortly after the consumption of a

standardized high-fat, high-calorie breakfast.

Washout Period: A sufficient washout period between treatments to ensure complete

elimination of the drug.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points

before and after drug administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and

72 hours post-dose).

Bioanalysis: Plasma concentrations of AZD4144 are determined using a validated analytical

method (e.g., LC-MS/MS).
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Data Analysis: Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated for each

treatment. The geometric mean ratios and 90% confidence intervals for Cmax and AUC are

determined to assess the magnitude of the food effect.

Protocol: Drug-Drug Interaction Study with Omeprazole (Based on typical design)

Study Design: A randomized, open-label, two-period, two-sequence crossover study.

Subjects: Healthy adult volunteers.

Treatment Arms:

Treatment A: Single oral dose of AZD4144.

Treatment B: Pre-treatment with multiple doses of omeprazole (e.g., 40 mg once daily for

5 days) to achieve steady-state inhibition of gastric acid secretion, followed by a single

oral dose of AZD4144 co-administered with the final omeprazole dose.

Washout Period: A sufficient washout period between treatments.

Pharmacokinetic Sampling and Bioanalysis: As described in the food effect study protocol.

Data Analysis: Pharmacokinetic parameters are calculated for both treatments, and the

geometric mean ratios and 90% confidence intervals are determined to assess the impact of

omeprazole on AZD4144 bioavailability.
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Click to download full resolution via product page

Caption: Experimental workflow for a food effect study.
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Caption: Mechanism of omeprazole's effect on gastric pH and drug absorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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